5-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol
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Overview
Description
5-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol is a chemical compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a chloro group at the 5th position and a hydroxyl group at the 6th position on the benzodioxin ring. Benzodioxins are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol typically involves the reaction of 5-chloro-1,2-dihydroxybenzene with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate dihydroxy compound, which then undergoes cyclization to form the benzodioxin ring.
Reaction Conditions:
Reagents: 5-chloro-1,2-dihydroxybenzene, ethylene glycol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: 80-100°C
Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products
Oxidation: Formation of 5-chloro-2,3-dihydro-1,4-benzodioxin-6-one.
Reduction: Formation of 2,3-dihydro-1,4-benzodioxin-6-ol.
Substitution: Formation of various substituted benzodioxins depending on the reagent used.
Scientific Research Applications
5-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-ol: Lacks the chloro group, leading to different chemical reactivity and biological activity.
5-Chloro-1,4-benzodioxin-6-ol: Lacks the dihydro structure, leading to different stability and reactivity.
5-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine: Contains an amine group instead of a hydroxyl group, leading to different biological activities.
Uniqueness
5-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol is unique due to the presence of both a chloro and hydroxyl group on the benzodioxin ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H7ClO3 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1,4-benzodioxin-6-ol |
InChI |
InChI=1S/C8H7ClO3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-2,10H,3-4H2 |
InChI Key |
MOUMNWWLBKHIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2Cl)O |
Origin of Product |
United States |
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